molecular formula C30H31N3O2S B11047278 11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

Cat. No.: B11047278
M. Wt: 497.7 g/mol
InChI Key: WVNIZXFKUSIINO-UHFFFAOYSA-N
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Description

11-(4-ETHOXYPHENYL)-3,3-DIMETHYL-1-OXO-N~10~-PHENYL-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE is a complex organic compound belonging to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dimethyl group, and a carbothioamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-ETHOXYPHENYL)-3,3-DIMETHYL-1-OXO-N~10~-PHENYL-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE typically involves a multi-step process. One common method includes the radical addition/cyclization reaction of o-isocyanodiaryl amines, promoted by Fe(acac)2 and TBHP . This process involves the alkoxycarbonylation and carboxamidation of o-isocyanodiaryl amines under mild conditions, resulting in the formation of the desired dibenzodiazepine structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(4-ETHOXYPHENYL)-3,3-DIMETHYL-1-OXO-N~10~-PHENYL-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

11-(4-ETHOXYPHENYL)-3,3-DIMETHYL-1-OXO-N~10~-PHENYL-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(4-ETHOXYPHENYL)-3,3-DIMETHYL-1-OXO-N~10~-PHENYL-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Fludiazepam: Another benzodiazepine with similar pharmacological effects.

    Nordazepam: A metabolite of diazepam with anxiolytic properties.

    Nitrazepam: Used as a hypnotic agent.

    Clonazepam: Known for its anticonvulsant properties.

    Oxazepam: Used for its anxiolytic and sedative effects.

Uniqueness

11-(4-ETHOXYPHENYL)-3,3-DIMETHYL-1-OXO-N~10~-PHENYL-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPINE-10-CARBOTHIOAMIDE is unique due to its specific structural features, such as the ethoxyphenyl and carbothioamide groups. These features may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C30H31N3O2S

Molecular Weight

497.7 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide

InChI

InChI=1S/C30H31N3O2S/c1-4-35-22-16-14-20(15-17-22)28-27-24(18-30(2,3)19-26(27)34)32-23-12-8-9-13-25(23)33(28)29(36)31-21-10-6-5-7-11-21/h5-17,28,32H,4,18-19H2,1-3H3,(H,31,36)

InChI Key

WVNIZXFKUSIINO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=S)NC5=CC=CC=C5

Origin of Product

United States

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